molecular formula C24H25N5O3 B6512588 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 951592-71-5

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6512588
CAS No.: 951592-71-5
M. Wt: 431.5 g/mol
InChI Key: GYLNMXVJBFPPIQ-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide features a pyrazolo[4,3-d]pyrimidine core substituted at the 6-position with a benzyl group and at the 2-position with an ethyl moiety. The 4-position is functionalized with an acetamide group linked to a 4-methylbenzylamine (Fig. 1).

Key structural attributes:

  • Pyrazolo[4,3-d]pyrimidine core: A bicyclic system with two keto groups at positions 5 and 7, contributing to hydrogen-bonding capabilities.
  • Benzyl substituent (6-position): Enhances aromatic interactions and lipophilicity.
  • Ethyl group (2-position): Likely modulates steric effects and metabolic stability.

Synthetic routes for analogous compounds involve coupling reactions using caesium carbonate and dry DMF, as seen in pyrimidine derivatives (e.g., ). Characterization via ¹H NMR and IR spectroscopy aligns with reported data for acetamide-containing heterocycles (e.g., ).

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-27-15-20-22(26-27)23(31)29(14-19-7-5-4-6-8-19)24(32)28(20)16-21(30)25-13-18-11-9-17(2)10-12-18/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLNMXVJBFPPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison Table

Compound Name Core Structure R1 (6-position) R2 (N-substituent) Key Features
Target Compound Pyrazolo[4,3-d]pyrimidine Benzyl 4-Methylbenzyl acetamide High lipophilicity; potential CNS penetration
Compound Pyrazolo[4,3-d]pyrimidine Phenethyl 4-Fluorobenzyl acetamide Fluorine increases electronegativity; possible metabolic resistance
Compound Dihydropyrimidinone Benzyl thio-acetamide Thioether improves solubility; distinct core reactivity

Substituent Effects

  • 6-Position Substituents :
    • Benzyl (Target) : Aromatic π-π interactions may enhance binding to hydrophobic pockets.
    • Phenethyl () : Extended alkyl chain could alter conformational flexibility and target engagement.
  • N-Substituents: 4-Methylbenzyl (Target): Methyl group increases lipophilicity, favoring blood-brain barrier penetration. 4-Fluorobenzyl (): Fluorine’s electronegativity may strengthen hydrogen bonds or reduce oxidative metabolism.

Core Structure Variations

  • Pyrazolo[4,3-d]pyrimidine (Target & ) : The dioxo groups at positions 5 and 7 render the core polar yet planar, suitable for enzyme active-site interactions.
  • Dihydropyrimidinone (): A saturated core with a thioether linkage may confer distinct pharmacokinetic properties, such as slower hepatic clearance.

Stability and Reactivity

  • The pyrazolo[4,3-d]pyrimidine core’s keto groups may render the target compound prone to hydrolysis under acidic or basic conditions.
  • The acetamide bond, while generally stable, could undergo enzymatic cleavage in vivo, contrasting with the thioacetamide in , which may resist hydrolysis.

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